molecular formula C7H5BrFNO B3359234 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone CAS No. 845714-10-5

2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone

Cat. No. B3359234
CAS RN: 845714-10-5
M. Wt: 218.02
InChI Key: CEHIFHQKUBKPGA-UHFFFAOYSA-N
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Description

“2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone” is a chemical compound with the molecular formula C7H5BrFNO . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), and an oxygen atom (O), along with carbon © and hydrogen (H) atoms . The InChI code for this compound is 1S/C7H6BrFNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone and its analogs are used in various chemical synthesis processes. For instance, 1-(6-Bromo-pyridin-3-yl)-ethanone is synthesized via magnesium halide exchange and nucleophilic substitution reactions, demonstrating straightforward procedures and mild reaction conditions (Zeng-sun Jin, 2015).
  • Another study synthesized novel curcumin analogues using 2-bromo-1-pyridine-3-yl ethanone, which showed tumor growth inhibition and antiangiogenic effects in vivo (H. Chandru et al., 2008).

Pharmacological Applications

  • A study on the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, employing substituted benzaldehydes including 2-bromo-, has demonstrated potential anxiolytic activity (H. Liszkiewicz et al., 2006).

Material Science and Coordination Chemistry

  • In material science, compounds like this compound are used in the synthesis of complex materials. For example, Ni(II) complexes of 1-(2-pyridinyl)ethanone oxime were studied, providing insights into the coordination chemistry of these compounds (K. Riggle et al., 1992).

Development of Novel Compounds with Biological Activities

  • The compound has been utilized in the synthesis of new derivatives with potential biological activities. For instance, derivatives of 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole showed significant immunosuppressive and immunostimulatory effects on immune cells (H. Abdel‐Aziz et al., 2011).

Synthesis of Heterocyclic Compounds

  • The synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, starting from bromoacetyl compounds, highlights the versatility of this compound in creating heterocyclic compounds with diverse biological properties (H. Abdel‐Aziz et al., 2011).

Applications in Organic Chemistry and Pharmaceutical Research

  • The compound's derivatives have been employed in various organic synthesis processes and pharmaceutical research. For example, the arylation of adamantamines with bromopyridines using palladium and copper catalysts illustrates the utility of bromopyridine derivatives in synthesizing complex organic molecules (M. Lyakhovich et al., 2019).

Safety and Hazards

“2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone” should be handled with care. It is recommended to wear personal protective equipment and avoid contact with skin and eyes. If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

2-bromo-1-(3-fluoropyridin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHIFHQKUBKPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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